molecular formula C8H5F3N2OS B2584828 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine CAS No. 2201013-62-7

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2584828
CAS No.: 2201013-62-7
M. Wt: 234.2
InChI Key: JOHKTFNRJLNKFG-UHFFFAOYSA-N
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Description

“4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C8H5F3N2OS . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

Thieno[3,2-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of this compound in synthetic chemistry. For instance, a novel hydrazone-containing thieno[2,3-d]pyrimidine was synthesized from the reaction of triketoester or ninhydrin with exocyclic acetohydrazide, highlighting the compound's potential in creating structurally complex molecules with significant crystal packing interactions (Altowyan et al., 2023). Another study presented the facile synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, showcasing mild reaction conditions and good yields, which underscores the efficiency of such synthetic procedures (Yang et al., 2014).

Biological Activity

Thieno[3,2-d]pyrimidine derivatives also exhibit promising biological activities. A series of 6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and as antitumor agents, indicating the potential of these compounds in therapeutic applications (Deng et al., 2009). Their mechanism of action includes the inhibition of crucial enzymes in purine biosynthesis, offering a novel approach to cancer treatment.

Material Science Applications

In the realm of materials science, thieno[3,2-d]pyrimidine derivatives have been identified as potential sensors due to their distinct absorption and emission wavelengths, which can be manipulated by the donor effect of terminal aryl groups. This property makes them suitable for applications as polarity or proton sensors, leveraging their intramolecular charge transfer (ICT) characteristics (Muraoka et al., 2016).

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKTFNRJLNKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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